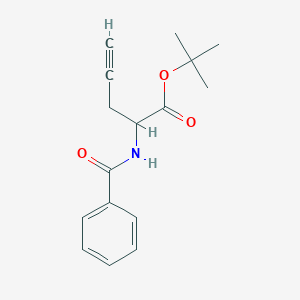![molecular formula C31H27NO3P2 B12550944 Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide CAS No. 148215-50-3](/img/structure/B12550944.png)
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is a complex organic compound with the molecular formula C29H23NP2O It is known for its unique structure, which includes a pyridine ring substituted with diphenylphosphinyl groups at the 2 and 6 positions, and an additional oxygen atom bonded to the nitrogen atom in the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide typically involves the reaction of pyridine derivatives with diphenylphosphine oxides. One common method includes the use of 2,6-dibromopyridine as a starting material, which undergoes a substitution reaction with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove the oxygen atom bonded to the nitrogen, reverting to its parent pyridine derivative.
Substitution: The diphenylphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while reduction can produce simpler pyridine compounds .
科学的研究の応用
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
類似化合物との比較
Similar Compounds
Pyridine, 2,6-bis(diphenylphosphino)-: Similar structure but lacks the oxygen atom bonded to the nitrogen.
2,6-Bis(diphenylphosphino)pyridine: Another similar compound with diphenylphosphino groups but without the oxygen atom.
2,6-Bis[(diphenylphosphinyl)methyl]pyridine: Similar but without the 1-oxide functionality.
Uniqueness
The presence of the oxygen atom bonded to the nitrogen in Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide makes it unique compared to its analogs. This structural feature can influence its reactivity, stability, and ability to form complexes with metal ions, making it particularly valuable in specific catalytic and material science applications .
特性
CAS番号 |
148215-50-3 |
|---|---|
分子式 |
C31H27NO3P2 |
分子量 |
523.5 g/mol |
IUPAC名 |
2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChIキー |
MWRHLMDSJCAWET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


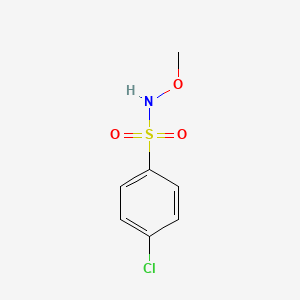
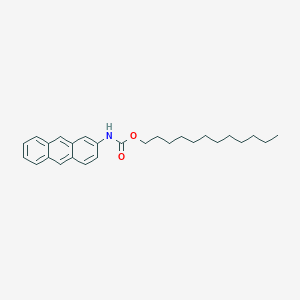
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
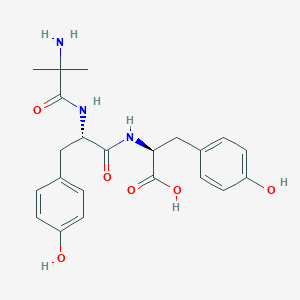
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
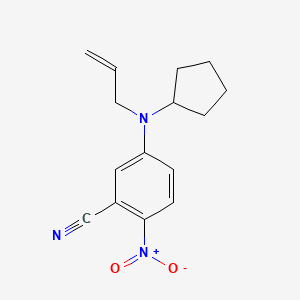
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
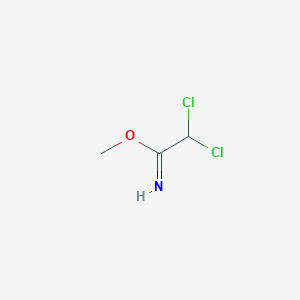
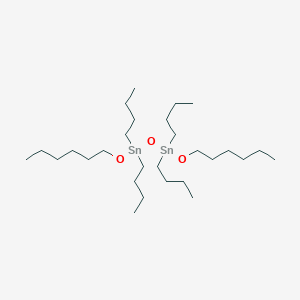
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
